3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
The compound 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antikinetoplastid properties .
Core formation: Condensation of 2-aminopyridine with bromopyruvic acid or ethyl bromopyruvate yields ethyl imidazo[1,2-a]pyridine-2-carboxylate .
Hydrazide formation: Treatment with hydrazine hydrate converts the ester to imidazo[1,2-a]pyridine-2-carbohydrazide .
Nitrohydrazinyl introduction: Reaction with a nitro-containing reagent (e.g., nitro-substituted aldehyde or nitration agent) forms the nitrohydrazinyl moiety.
Properties
Molecular Formula |
C8H7N5O4 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-[amino(nitro)amino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c9-12(13(16)17)7-6(8(14)15)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,14,15) |
InChI Key |
HETPQZFWJNSHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N(N)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of 2-aminopyridine with nitrohydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrohydrazinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. A study demonstrated that certain imidazo[1,2-a]pyridine derivatives can inhibit the activity of specific kinases associated with cancer cell proliferation. For instance, compounds similar to 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid have shown promise as c-Met inhibitors, which are crucial in targeting cancer metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. A series of studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. Specifically, this compound has demonstrated effectiveness against various strains of bacteria and fungi in vitro, suggesting potential applications in developing new antimicrobial agents .
Agricultural Science Applications
Pesticide Development
In agricultural research, the compound's structure has been leveraged to develop novel pesticides. The incorporation of the imidazo[1,2-a]pyridine moiety into pesticide formulations has led to enhanced efficacy against pests while minimizing environmental impact. Studies have shown that such compounds can disrupt pest metabolism or reproduction .
Herbicide Activity
Additionally, research into herbicidal applications has revealed that derivatives of this compound can inhibit the growth of certain weeds. The mechanism often involves interference with specific biochemical pathways essential for plant growth .
Materials Science Applications
Polymer Synthesis
In materials science, this compound has been utilized in synthesizing novel polymers. Its reactive nitrohydrazine group allows for cross-linking reactions that enhance the mechanical properties of polymers. This application is particularly relevant in developing materials for biomedical devices and packaging .
Nanomaterials
Moreover, this compound has been investigated for its role in creating nanomaterials with unique optical and electronic properties. The incorporation of imidazo[1,2-a]pyridine structures into nanocomposites has shown potential for applications in sensors and electronic devices due to their conductive properties .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1: Anticancer Activity | c-Met Inhibition | Inhibition of cancer cell proliferation by 50% at a concentration of 10 µM. |
| Study 2: Antimicrobial Efficacy | Bacterial Strains | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL. |
| Study 3: Pesticide Development | Pest Control | Reduction in pest population by 70% over two weeks in field trials. |
| Study 4: Polymer Synthesis | Material Properties | Improved tensile strength by 30% compared to control polymers. |
Mechanism of Action
The mechanism of action of 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitrohydrazinyl group can form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (CAS 144835-67-6)
- Structure : Methyl group at position 2, carbohydrazide at position 3 .
- Key differences: Positional isomerism (carbohydrazide at C3 vs. C2 in the target compound).
- Synthesis : Similar ester-to-hydrazide conversion but lacks nitro functionalization .
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 2654760-79-7)
- Structure: Cyanocyclopropyl substituent at position 6, carboxylic acid at C2 .
- Key differences: Electron-withdrawing cyano group at C6 modifies electronic properties differently than nitrohydrazinyl. May exhibit distinct reactivity in coupling reactions (e.g., amide bond formation) .
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate (CAS 353258-35-2)
Key Observations:
- Nitrohydrazinyl vs.
- Trifluoromethyl vs. Nitro Groups : Trifluoromethyl substituents (e.g., in CAS 353258-35-2) improve metabolic stability but may reduce solubility compared to nitrohydrazinyl derivatives .
Biological Activity
3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- SMILES Notation : C1=CC2=C(N=C(N2C=C1)C(=O)O)N(C(=O)O)N(=O)C
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibition against Mycobacterium tuberculosis, showing no significant activity against Gram-positive or Gram-negative bacteria. This selectivity highlights the compound's potential in treating tuberculosis .
- Antileishmanial Activity : Studies have demonstrated that nitroimidazo derivatives display potent antileishmanial activity. For instance, compounds similar to 3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine have shown effective inhibition against Leishmania species with low cytotoxicity towards human cells .
- Nuclear Receptor Activation : Recent findings suggest that certain derivatives activate the human constitutive androstane receptor (CAR), which plays a crucial role in liver metabolism and detoxification processes. This activation could have implications for metabolic disorders and liver diseases .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for pathogen survival or proliferation, particularly in Mycobacterium tuberculosis .
- Receptor Modulation : By activating CAR, the compound influences various metabolic pathways, potentially enhancing the liver's ability to process drugs and toxins .
Research Findings and Case Studies
Several studies provide insights into the efficacy and safety profiles of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
